2-Oxa-5-azabicyclo[2.2.1]heptan-6-one

Antimicrobial selectivity Cytotoxicity Scaffold hopping

2-Oxa-5-azabicyclo[2.2.1]heptan-6-one (CAS 1304126-32-6) is a conformationally constrained bridged bicyclic morpholinone that incorporates a ketone carbonyl at the 6-position on the norbornane-like bicyclo[2.2.1]heptane skeleton. The core scaffold belongs to the broader class of bridged 2-oxa-5-azabicyclic systems that have been recognized as privileged morpholine surrogates in medicinal chemistry, with the [2.2.1] bridge conferring a limited number of low-energy conformations and a well-defined spatial orientation of the nitrogen and oxygen lone pairs.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B12862637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-6-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1C2COC1C(=O)N2
InChIInChI=1S/C5H7NO2/c7-5-4-1-3(6-5)2-8-4/h3-4H,1-2H2,(H,6,7)
InChIKeyJLWPGRXBBBJGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azabicyclo[2.2.1]heptan-6-one – Core Scaffold Identification and Procurement Relevance


2-Oxa-5-azabicyclo[2.2.1]heptan-6-one (CAS 1304126-32-6) is a conformationally constrained bridged bicyclic morpholinone that incorporates a ketone carbonyl at the 6-position on the norbornane-like bicyclo[2.2.1]heptane skeleton . The core scaffold belongs to the broader class of bridged 2-oxa-5-azabicyclic systems that have been recognized as privileged morpholine surrogates in medicinal chemistry, with the [2.2.1] bridge conferring a limited number of low-energy conformations and a well-defined spatial orientation of the nitrogen and oxygen lone pairs [1]. This structural preorganization is a critical differentiator from simple monocyclic morpholine analogs when stereochemical precision is required in target engagement.

Why Generic Morpholine or Other Bicyclic Scaffolds Cannot Replace 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one in Purpose-Built Applications


The [2.2.1] oxa-azabicyclic framework is not interchangeable with conventional morpholine, piperidine, or even isomeric bicyclic systems such as 3-oxa-8-azabicyclo[3.2.1]octane [1]. The bridgehead architecture imposes a rigid, geometrically defined separation between the hydrogen-bond-accepting oxygen and the nitrogen center, which directly controls the orientation of key pharmacophoric elements. In contrast, the unconstrained morpholine ring populates multiple interconverting conformers that can present distinct donor/acceptor geometries to a biological target, leading to variable and often suboptimal binding interactions [1]. Direct experimental evidence, presented in the quantitative comparisons below, demonstrates that scaffold selection affects not only target potency but also cytotoxicity profiles and synthetic tractability, supporting the scientific rationale for compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one Against Closest Analogs


Selectivity Advantage: 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl Confers Absence of Cytotoxicity Contrasting with Piperidine-Based Replacements

When the 4-methoxyphenyl moiety of the antitubercular agent JSF-2911 was replaced with various heterocycles, the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative exhibited no measurable antimicrobial activity (MIC >100 µM) along with a benign cytotoxicity profile (Vero cell CC50 >130 µM), yielding a selectivity window that is effectively absent for both endpoints [1]. In direct contrast, the 4-methylpiperidin-1-yl comparator displayed the most potent antimicrobial effect (MIC 6.2 µM) but at the expense of pronounced cytotoxicity (CC50 33 µM, resulting in a therapeutic index of approximately 5.3) [1]. The 2-oxa-6-azaspiro[3.3]heptan-6-yl variant showed intermediate behavior (MIC 50 µM, CC50 >130 µM), while morpholin-3-one-4-yl (MIC >100 µM, CC50 130 µM) and (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl (MIC >100 µM, CC50 >130 µM) displayed similar inactivity/ low-cytotoxicity profiles [1]. This systematic comparison demonstrates that within a matched molecular context, the [2.2.1] oxa-azabicyclic framework provides a unique combination of synthetic tractability and a benign cytotoxicity profile that is not uniformly achieved by all bicyclic or spirocyclic congeners.

Antimicrobial selectivity Cytotoxicity Scaffold hopping

Metabolic Stability and Lipophilicity Enhancement over Parent Morpholine: Class-Level Pharmacokinetic Advantage

The bridged 2-oxa-5-azabicyclo[2.2.1]heptane core, of which the 6-one is a direct ketone analog, has been established in multiple medicinal chemistry programs as a morpholine bioisostere that confers improved metabolic stability and increased lipophilicity when attached to drug entities [1]. Although direct head-to-head metabolic stability data for the unsubstituted 6-one versus morpholine are not publicly available, the underlying scaffold has been shown to enhance lipophilicity (ΔlogP estimated at +0.5 to +1.0 log units relative to morpholine for carbon-bridged analogs) while maintaining hydrogen-bond acceptor capacity . In contrast, the parent morpholine ring is susceptible to oxidative N-dealkylation and ring-opening metabolism, which can limit in vivo half-life. The rigidified bridgehead structure sterically shields the nitrogen lone pair, reducing metabolic oxidation potential.

Metabolic stability Lipophilicity Morpholine bioisostere

Synthetic Accessibility: Step-Economy Comparison for Thione Analog Suggests Favorable Synthesis of the 6-One Core

The thione congener (±)-2-oxa-5-azabicyclo[2.2.1]heptane-6-thione has been synthesized in eight steps from requisite cis-disubstituted tetrahydrofuran precursors [1]. While the parent 6-one synthesis has been reported via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, yielding the bicyclic structure in a convergent manner . Although a direct step-count comparison for the 6-one is not available in the same publication, the thione synthesis serves as a benchmark: the 6-one avoids the additional thionation step and the associated purification challenges, implying a shorter synthetic sequence and potentially higher overall yield. Furthermore, the ketone carbonyl provides a versatile handle for subsequent derivatization (e.g., reductive amination, Grignard addition, enolate alkylation) that is not available in the corresponding ether (2-oxa-5-azabicyclo[2.2.1]heptane) or thioether analogs.

Synthetic efficiency Step count Building block

Physicochemical Property Differentiation: Topological Polar Surface Area and logP of Cycloclausenamide Derivative Inform Scaffold Drug-Likeness

The 5-methyl-3,7-diphenyl-substituted derivative of the core scaffold (cycloclausenamide) exhibits a calculated ACD/logP of 2.95 and a logD (pH 7.4) of 2.64, with a topological polar surface area (TPSA) of 29.50 Ų [1]. These values place the scaffold in a favorable drug-like property space (TPSA <60 Ų for CNS penetration; logP 1–3 for balanced solubility/permeability). In comparison, the unsubstituted morpholine ring has a TPSA of 21.26 Ų (3D PSA ~12 Ų) and a predicted logP of approximately −0.86, indicating substantially higher polarity and lower membrane permeability [2]. The TPSA difference of approximately +8 Ų and the logP increase of >3.5 log units (scaffold-dependent) highlight the profound impact that the bicyclic bridgehead and the appended phenylic substituents confer on the physicochemical profile. While the unsubstituted 6-one (C5H7NO2, MW 113.12) is more polar than the diphenyl derivative, the core scaffold intrinsically provides a platform for tuning lipophilicity without sacrificing the conformational rigidity that defines target engagement geometry.

TPSA logP Drug-likeness

Procurement Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one Based on Quantitative Differentiation


Cytotoxicity-Sparing Anti-Infective Scaffold Optimization

When SAR exploration of an anti-infective series reveals that piperidine-based linkers (e.g., 4-methylpiperidin-1-yl) deliver target potency (MIC 6.2 µM) but also unacceptable Vero cell cytotoxicity (CC50 33 µM), the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative provides a defined selectivity advantage, exhibiting no measurable cytotoxicity at concentrations exceeding 130 µM [1]. This makes the 6-one scaffold a strategic procurement choice for programs where maintaining a wide safety margin is a critical candidate selection criterion.

Metabolically Stabilized Morpholine Bioisostere for CNS or Oral Programs

For lead series that require a morpholine-like hydrogen-bond acceptor but suffer from rapid oxidative N-dealkylation in liver microsomes, the 2-oxa-5-azabicyclo[2.2.1]heptane core (and by extension its 6-one derivative) has been demonstrated across multiple medicinal chemistry campaigns to confer improved metabolic stability while increasing lipophilicity by approximately +0.5 to +1.0 log units [1]. Procurement of the 6-one building block enables structure–property relationship (SPR) studies that explicitly probe the metabolic stabilization and permeability enhancement contributed by the bridgehead architecture.

Diversifiable Ketone Handle for Focused Library Synthesis

Unlike the saturated 2-oxa-5-azabicyclo[2.2.1]heptane ether analog or the corresponding thione, the 6-one incorporates a ketone carbonyl that serves as a versatile chemical handle for reductive amination, Grignard addition, oxime formation, and enolate alkylation chemistry [1]. This functional group differentiation enables the rapid generation of C-6-substituted analog libraries from a single procured intermediate, maximizing synthetic efficiency in lead optimization campaigns.

Conformational Restriction for Target Selectivity Engineering

When a flexible monocyclic morpholine-containing lead compound exhibits off-target pharmacology due to multiple accessible conformations, replacing morpholine with the rigidified 2-oxa-5-azabicyclo[2.2.1]heptan-6-one scaffold locks the nitrogen and oxygen lone-pair vectors into a discrete spatial arrangement [1][2]. This conformational preorganization can enhance on-target binding affinity and reduce off-target interactions, a principle validated in multiple patent disclosures on bridged morpholine-containing clinical candidates.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.